molecular formula C30H24ClN3O5 B12392229 hAChE-IN-3

hAChE-IN-3

Cat. No.: B12392229
M. Wt: 542.0 g/mol
InChI Key: WRBXVSUQAPFYSL-UHFFFAOYSA-N
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Description

hAChE-IN-3, also known as compound 5c, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, monoamine oxidase B, and beta-secretase 1. It has demonstrated the ability to cross the blood-brain barrier and exhibits antioxidant properties and metal chelation capabilities. This compound targets peripheral anion sites, potentially modulating beta-amyloid and ameliorating neurodegeneration linked to Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hAChE-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is primarily used for research purposes, and large-scale production methods are likely to involve optimization of laboratory-scale synthesis procedures to ensure consistency, purity, and yield.

Chemical Reactions Analysis

Types of Reactions

hAChE-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions may be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

hAChE-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

hAChE-IN-3 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, monoamine oxidase B, and beta-secretase 1. This inhibition leads to the accumulation of neurotransmitters such as acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound also modulates beta-amyloid aggregation, reducing neurodegeneration associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Lazabemide hydrochloride: A monoamine oxidase B inhibitor with similar properties.

    Toloxatone: Another monoamine oxidase inhibitor used in research.

    Rasagiline: A well-known monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

    Clorgyline hydrochloride: A selective monoamine oxidase A inhibitor.

    Phenelzine sulfate: A non-selective monoamine oxidase inhibitor.

Uniqueness of hAChE-IN-3

This compound is unique due to its ability to inhibit multiple enzymes (acetylcholinesterase, butyrylcholinesterase, monoamine oxidase B, and beta-secretase 1) and its potential to cross the blood-brain barrier. This multi-targeted approach makes it a valuable compound for research in neurodegenerative diseases .

Properties

Molecular Formula

C30H24ClN3O5

Molecular Weight

542.0 g/mol

IUPAC Name

2-[[11-amino-12-(3-nitrophenyl)-8,9,10,12-tetrahydro-7H-chromeno[2,3-b]quinolin-3-yl]oxy]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C30H24ClN3O5/c31-19-10-8-17(9-11-19)25(35)16-38-21-12-13-23-26(15-21)39-30-28(29(32)22-6-1-2-7-24(22)33-30)27(23)18-4-3-5-20(14-18)34(36)37/h3-5,8-15,27H,1-2,6-7,16H2,(H2,32,33)

InChI Key

WRBXVSUQAPFYSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C3C(C4=C(C=C(C=C4)OCC(=O)C5=CC=C(C=C5)Cl)OC3=N2)C6=CC(=CC=C6)[N+](=O)[O-])N

Origin of Product

United States

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